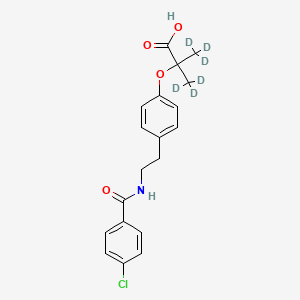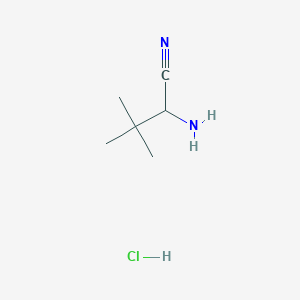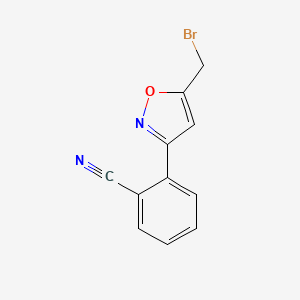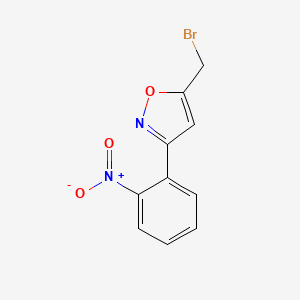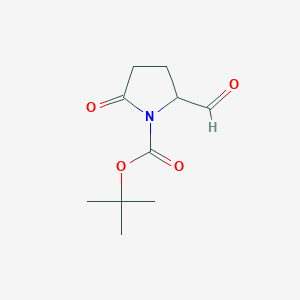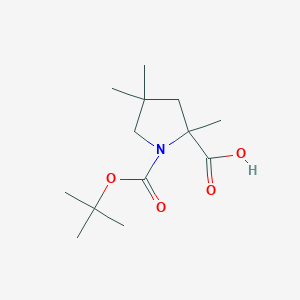
5-Amino-3-méthyl-1,2,3,4-tétrahydroisoquinoléine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is an organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Applications De Recherche Scientifique
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in neurotransmitter pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating neurodegenerative disorders and as an antimicrobial agent.
Mécanisme D'action
Target of Action
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a type of isoquinoline alkaloid, which is a large group of natural products Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines (thiq), have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq based compounds, including this one, can interact with their targets to exert their biological activities .
Biochemical Pathways
It is known that thiq based compounds can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiq based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Analyse Biochimique
Biochemical Properties
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the activity of MAO, leading to increased levels of monoamines, which are important neurotransmitters in the brain . Additionally, 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can bind to certain receptors, modulating their activity and influencing signal transduction pathways.
Cellular Effects
The effects of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can enhance the release of neurotransmitters, thereby affecting synaptic transmission and plasticity . It also impacts the expression of genes involved in neuroprotection and neuroinflammation, suggesting potential therapeutic benefits in neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as MAO, leading to altered levels of neurotransmitters . Additionally, it can interact with receptors and ion channels, modulating their function and influencing cellular signaling pathways. These interactions can result in changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
The effects of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can vary over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine in vitro has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine are dose-dependent. At low doses, the compound can enhance cognitive function and neuroprotection, while higher doses may lead to adverse effects such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies indicate that very high doses can cause cellular damage and impair normal physiological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride .
Industrial Production Methods
Industrial production methods for 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and more saturated amine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
- 5-Amino-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and amine group at the 5-position make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Propriétés
IUPAC Name |
3-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-4,7,12H,5-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZYFYVPRWQFHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
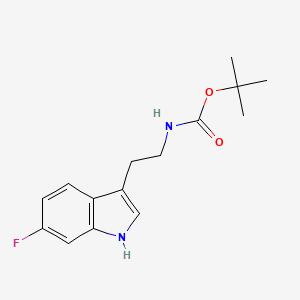
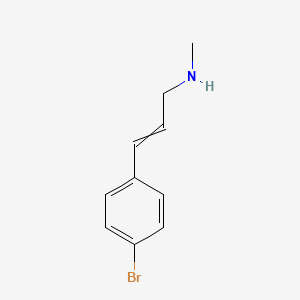
![[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol](/img/structure/B1379882.png)
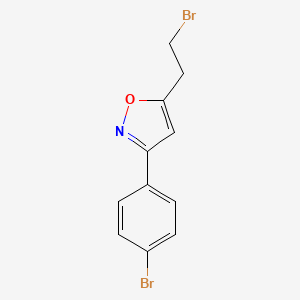

![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1379887.png)
